Brevinin 1Tb

Antimicrobial peptide Staphylococcus aureus PMEU growth inhibition

Brevinin 1Tb is a 17-residue, disulfide-containing cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, first isolated from the skin secretion of the Russian brown frog Rana temporaria. Its sequence (LVPLFLSKLICFITKKC) features an intramolecular disulfide bond (Cys11–Cys17) forming a C-terminal 'Rana box' motif characteristic of brevinin-1 peptides.

Molecular Formula
Molecular Weight
Cat. No. B1577978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin 1Tb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin 1Tb for Antibacterial Research: Sourcing the Native Frog Skin Peptide


Brevinin 1Tb is a 17-residue, disulfide-containing cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, first isolated from the skin secretion of the Russian brown frog Rana temporaria [1]. Its sequence (LVPLFLSKLICFITKKC) features an intramolecular disulfide bond (Cys11–Cys17) forming a C-terminal 'Rana box' motif characteristic of brevinin-1 peptides [2]. The peptide was identified and structurally characterized via HPLC/nanoESI-FTMS with complementary CAD and ECD fragmentation, confirming a mass of approximately 1916 Da (theoretical monoisotopic mass) [2]. Brevinin 1Tb is distinguished from other brevinin-1 family members by its unique sequence composition—leucine-rich and phenylalanine-containing—which influences its amphipathic α-helical character and membrane-targeting mechanism [1][2].

Why Brevinin 1Tb Cannot Be Substituted by Other Brevinin-1 Family Peptides


Within the brevinin-1 family, even single-residue substitutions can profoundly alter antimicrobial potency, spectrum, and, critically, hemolytic activity—a major liability for therapeutic development [1]. Brevinin 1Tb (LVPLFLSKLICFITKKC) differs from the closely related Brevinin-1T (VNPIILGVLPKFVCLITKKC, from R. temporaria) at 5 of 17 positions, including replacement of the N-terminal VNP motif with LVP and substitution of Gly8 with Ser, which affects hydrophobic moment and helicity [2][3]. The review by Hasan et al. establishes that changes in net charge, hydrophobicity, and amphiphilicity are interlinked parameters that directly govern the therapeutic index (antimicrobial activity versus hemolytic activity) of brevinin peptides [1]. Therefore, procurement of the exact sequence is essential for reproducible structure-activity relationship (SAR) studies, as generic substitution with another brevinin-1 variant introduces uncontrolled variables in membrane-disruption assays, selectivity profiling, and in vivo efficacy models.

Quantitative Evidence Supporting the Scientific Selection of Brevinin 1Tb


Complete Growth Inhibition of S. aureus at 0.015 mg/mL: Direct Comparison to Antibiotic Benchmarks

Purified Brevinin 1Tb at a final concentration of 0.015 mg/mL (7.6 × 10⁻⁹ M) completely prevented the growth of Staphylococcus aureus in the PMEU Spectrion cultivator system, with no observable bacterial growth over 24 hours; a ten-fold dilution (0.0015 mg/mL) showed no inhibition, establishing a sharp dose-response threshold [1]. This inhibitory effect was explicitly described as equal in scale to that reported for the antibiotic netilmicin sulfate at 0.025 mg/mL against E. coli in the same PMEU system [1][2]. By contrast, the crude skin secretion (sample M3) required 0.03 mg/mL to achieve comparable silencing of S. aureus growth, indicating that purified Brevinin 1Tb accounts for a substantial fraction of the secretion's anti-staphylococcal activity [1].

Antimicrobial peptide Staphylococcus aureus PMEU growth inhibition

Disulfide-Restrained Rana Box Architecture: Conformational Differentiation from Linear Brevinin-1 Analogs

Brevinin 1Tb contains an intramolecular disulfide bond between Cys11 and Cys17, forming a C-terminal cyclic heptapeptide 'Rana box' motif (sequence: CFITKKC) [1]. This structural feature is shared with native Brevinin-1 (FLPVLAGIAAKVVPALFCKITKKC; Cys18–Cys24) but is absent in the linear temporin family peptides (e.g., temporin A: FLPLIGRVLSGIL-NH₂) that co-occur in R. temporaria skin secretion [2]. The conformational restraint imposed by the Rana box has been shown in structure-activity relationship studies to influence both antimicrobial potency and selectivity; brevinin-1 peptides with an intact Rana box exhibit stronger α-helical character in membrane-mimetic environments compared to linear analogs [3]. In the Samgina et al. study, the disulfide bond of Brevinin 1Tb was confirmed by mass spectrometric detection of characteristic y7 fragment ions (m/z 635.264 Da) diagnostic of the cystine ring, a feature not observed for temporin peptides [1].

Rana box Disulfide bond Structural stability

Dual Gram-Positive and Gram-Negative Coverage: Cross-Study Comparison with Brevinin-1BW

The crude skin secretion containing Brevinin 1Tb as a major component demonstrated inhibitory activity against both Gram-positive S. aureus and Gram-negative Salmonella enterica serovar Typhimurium in the PMEU system, with effects comparable to antibiotic treatments [1]. The dual-species activity represents a meaningful differentiation from certain brevinin-1 family members that show Gram-positive-restricted spectra. For instance, Brevinin-1BW—a 26-residue brevinin-1 peptide from Pelophylax nigromaculatus—demonstrated MIC values of 3.125 μg/mL against Enterococcus faecalis and 6.25 μg/mL against S. aureus, but showed substantially weaker activity against Gram-negative bacteria (MIC ≥100 μg/mL) [2]. While direct MIC data for purified Brevinin 1Tb against individual Gram-negative strains are not yet published, the demonstrated activity of the Brevinin 1Tb-containing secretion against Salmonella enterica in a standardized enrichment system indicates Gram-negative coverage that is absent in Brevinin-1BW [1][2].

Broad-spectrum antimicrobial Gram-negative activity Salmonella enterica

Unique Sequence Signature: Differentiation from Brevinin-1T and Other R. temporaria Brevinins

Brevinin 1Tb (LVPLFLSKLICFITKKC, 17 residues, mass ~1916 Da) is structurally distinct from Brevinin-1T (VNPIILGVLPKFVCLITKKC, 20 residues), another brevinin-1 peptide identified in R. temporaria skin secretion [1][2]. The two peptides share only ~50% sequence identity, with key differences in the N-terminal region (LVP vs. VNP motifs), the central hydrophobic segment (FLSKLIC vs. GVL...), and the C-terminal loop (CFITKKC vs. CVCLITKKC). These sequence variations translate into different calculated physicochemical properties: Brevinin 1Tb has a predicted net charge of +3 at physiological pH, a hydrophobicity (H) of approximately 0.65, and an aliphatic index reflecting its leucine-rich composition [3]. In contrast, Brevinin-1T has a net charge of +4 and higher predicted helicity. The Hasan et al. review establishes that even modest changes in these parameters—particularly the balance between charge-driven membrane affinity and hydrophobicity-driven membrane insertion—directly influence both antimicrobial potency and hemolytic activity [3].

Sequence identity AMP phylogeny Structure-activity relationship

Recommended Research and Procurement Applications for Brevinin 1Tb


Staphylococcus aureus Growth Inhibition Studies Using PMEU or Comparable Enrichment Systems

Researchers developing anti-staphylococcal AMPs should use Brevinin 1Tb as a natural-product benchmark at the validated inhibitory concentration of 0.015 mg/mL (7.6 × 10⁻⁹ M), which achieves complete S. aureus growth suppression in the PMEU Spectrion system over 24 hours, comparable in effect magnitude to netilmicin sulfate at 0.025 mg/mL against E. coli [1]. The sharp dose-response threshold—where a 10-fold lower concentration (0.0015 mg/mL) yields no observable inhibition—provides a well-defined dynamic range for dose-response studies and synergistic combination testing with conventional antibiotics against methicillin-resistant S. aureus (MRSA) strains, as the PMEU system has been validated for MRSA monitoring [1].

Structure-Activity Relationship (SAR) Studies on the Rana Box Disulfide Motif in Amphibian AMPs

Brevinin 1Tb serves as a structurally characterized template for investigating the functional role of the C-terminal disulfide-constrained Rana box (CFITKKC, Cys11–Cys17) in membrane permeabilization and antimicrobial selectivity [1]. Its known sequence, confirmed disulfide topology via mass spectrometric y7 fragment detection, and distinct composition relative to other R. temporaria brevinins (Brevinin-1T, Brevinin-2T) make it suitable for comparative studies employing linear analogs, alanine-scanning mutagenesis, or chimeric constructs with temporin family peptides, following the SAR framework established by Hasan et al. [2].

Broad-Spectrum AMP Screening Programs for Food Safety and Preservation

Given the demonstrated dual Gram-positive/Gram-negative inhibitory activity of Brevinin 1Tb-containing skin secretion against both S. aureus and Salmonella enterica serovar Typhimurium—pathogens of significant concern in food safety—Brevinin 1Tb is a rational procurement choice for food-grade antimicrobial screening programs [1]. The peptide's natural origin in R. temporaria, a species historically associated with milk preservation in rural Russia and Finland, provides a compelling ethnopharmacological rationale for exploring its application as a biopreservative against foodborne pathogens, with the PMEU enrichment technology offering a validated platform for rapid efficacy assessment [1].

Amphibian Peptidome Population Variability and Geographic Biomarker Studies

Brevinin 1Tb, identified as a new peptide in the Zvenigorod population of R. temporaria via nano-HPLC-ESI-OrbiTrap analysis, serves as a population-specific biomarker for studying geographic and seasonal variability in amphibian skin peptidomes [1]. Its well-characterized HPLC retention time (43.55–43.61 min on C18 column with 10–70% acetonitrile gradient), mass spectrometric signature, and absence from the skin secretion of the Central Slovenian R. temporaria population (which expresses a different brevinin-1 variant) make Brevinin 1Tb a valuable tool for taxonomic, ecological, and evolutionary studies of innate immune peptide repertoires [1].

Technical Documentation Hub

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